molecular formula C24H18N2O5S B2929904 1-(6-ethoxybenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one CAS No. 514192-04-2

1-(6-ethoxybenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one

Cat. No.: B2929904
CAS No.: 514192-04-2
M. Wt: 446.48
InChI Key: KWIUMPRZTZTLAA-UHFFFAOYSA-N
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Description

The compound 1-(6-ethoxybenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a pyrrol-2-one core substituted with:

  • A furan-2-carbonyl moiety at position 4, introducing electron-withdrawing and hydrogen-bonding capabilities.
  • A hydroxyl group at position 3, enabling tautomerism and intramolecular stabilization.
  • A phenyl ring at position 5, enhancing lipophilicity and π-π stacking interactions .

This structural complexity places it within a class of bioactive pyrrolone derivatives, often explored for antimicrobial, antitumor, and enzyme-inhibitory properties.

Properties

IUPAC Name

1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-phenyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O5S/c1-2-30-15-10-11-16-18(13-15)32-24(25-16)26-20(14-7-4-3-5-8-14)19(22(28)23(26)29)21(27)17-9-6-12-31-17/h3-13,20,28H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIUMPRZTZTLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-ethoxybenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article explores its biological activity, focusing on its anticancer, antibacterial, and antiviral properties, while summarizing relevant research findings and case studies.

Chemical Structure and Properties

The structural complexity of this compound includes a benzothiazole moiety, a furan ring, and a pyrrole derivative. This unique combination is hypothesized to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to our target compound have shown moderate to excellent cytotoxic activity against various cancer cell lines. A study demonstrated that benzothiazole derivatives exhibited IC50 values ranging from 0.24 to 0.92 µM against five tested cancer lines including NCI-H226 and MDA-MB-231, indicating promising anticancer properties .

Table 1: Cytotoxic Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)Reference
18eNCI-H2260.31
18eMDA-MB-2310.24
4fMERS-CoV0.09

Antibacterial Activity

The compound's benzothiazole framework is also associated with significant antibacterial activity. Research indicates that benzothiazole derivatives can inhibit bacterial growth more effectively than traditional antibiotics like ampicillin and streptomycin . For example, certain derivatives demonstrated an IC50 against Staphylococcus aureus as low as 0.012 µg/mL, showcasing their potential as novel antibacterial agents.

Table 2: Antibacterial Activity of Benzothiazole Derivatives

CompoundBacteriaIC50 (µg/mL)Reference
3aS. aureus0.012
3bE. coli0.008

Antiviral Activity

The antiviral potential of related benzothiazole compounds has been investigated in the context of MERS-CoV. A derivative with a similar structure was found to inhibit viral replication with an IC50 of 0.09 µM, indicating that modifications in the benzothiazole structure can enhance antiviral efficacy . This suggests that our target compound may also exhibit promising antiviral properties.

Case Studies

  • Anticancer Study : A recent investigation into the structure-activity relationship (SAR) of benzothiazole derivatives revealed that the presence of specific substituents significantly enhances anticancer activity. The introduction of electron-withdrawing groups improved the potency against various cancer cell lines .
  • Antibacterial Evaluation : In a comparative study, several benzothiazole derivatives were tested against resistant strains of bacteria, demonstrating lower frequencies of resistance compared to conventional antibiotics, highlighting their potential in overcoming antibiotic resistance .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Pyrrolone vs. Pyrrolidinone
  • The target compound’s pyrrol-2-one core differs from pyrrolidinone derivatives (e.g., compounds in ), which lack the conjugated double bond system.
Heterocyclic Substituents
  • Benzothiazole vs. Thiadiazole/Thiazole: The 6-ethoxybenzothiazole group in the target compound () contrasts with the 5-methyl-1,3,4-thiadiazole group in ’s analog. Benzothiazoles are known for their role in antitumor agents (e.g., combretastatin analogs), while thiadiazoles often enhance antimicrobial activity .

Carbonyl Group Modifications

  • Furan-2-carbonyl vs. Thiophene-2-carbonyl :
    • The target compound’s furan-2-carbonyl group () is less electron-rich than the thiophene-2-carbonyl group in . Thiophene’s sulfur atom may enhance hydrophobic interactions in biological systems, whereas furan’s oxygen could favor hydrogen bonding .

Substituent Effects on Aromatic Rings

  • Phenyl vs. These modifications influence solubility and target selectivity .

Tautomerism and Stability

  • The 3-hydroxy group on the pyrrolone core may exhibit tautomerism similar to hydroxypyrazoles (), where intramolecular hydrogen bonds stabilize enol forms. This stabilization could enhance the compound’s metabolic resistance compared to non-hydroxylated analogs .

Data Table: Structural and Functional Comparisons

Compound Name Core Structure Heterocyclic Group Carbonyl Group Aromatic Substituent Key Properties
Target Compound () Pyrrol-2-one 6-Ethoxybenzothiazole Furan-2-carbonyl Phenyl High lipophilicity, tautomerism
Compound Pyrrol-2-one 5-Methyl-1,3,4-thiadiazole Furan-2-carbonyl p-Tolyl Enhanced steric bulk
Compound Pyrrol-2-one 6-Fluorobenzothiazole Thiophene-2-carbonyl 3-Hydroxyphenyl Polar, hydrogen-bonding capacity
Compound (5a–h) Pyrrolidinone Benzoimidazolyl N/A Varied aryl Antibacterial, antifungal activity

Research Findings and Implications

  • Antimicrobial Activity : Compounds with benzothiazole/benzimidazole groups (e.g., ) exhibit Gram-positive antibacterial and antifungal activity, suggesting the target compound’s benzothiazole moiety may confer similar properties .
  • Synthetic Feasibility : Analogous compounds (e.g., ) are synthesized via cyclocondensation or nucleophilic substitution, implying viable routes for the target compound’s preparation .

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